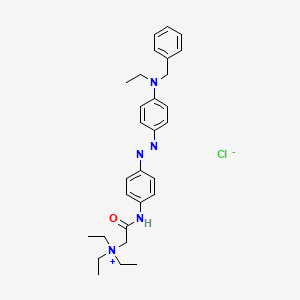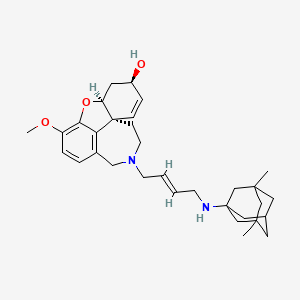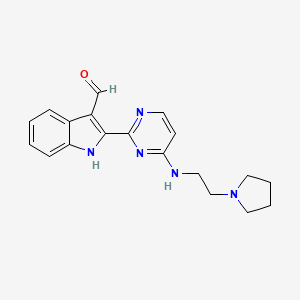
Ppar|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppar|A-IN-2 is a compound that acts as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This compound specifically targets PPAR-α and PPAR-γ, making it a valuable compound in the study of metabolic disorders and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ppar|A-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Ppar|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Ppar|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of PPAR activation and regulation . In biology, it helps in understanding the role of PPARs in various physiological processes, such as lipid metabolism and inflammation . In medicine, this compound is investigated for its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity . Additionally, it has industrial applications in the development of new drugs and therapeutic agents targeting PPARs .
Wirkmechanismus
Ppar|A-IN-2 exerts its effects by binding to PPAR-α and PPAR-γ, leading to the activation of these receptors . This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The molecular targets and pathways involved in the mechanism of action of this compound include fatty acid oxidation, adipogenesis, and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Ppar|A-IN-2 is unique compared to other similar compounds due to its dual targeting of PPAR-α and PPAR-γ . Similar compounds include pioglitazone and rosiglitazone, which primarily target PPAR-γ, and fenofibrate, which targets PPAR-α . The dual targeting property of this compound provides a broader range of biological effects and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H21N5O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-(2-pyrrolidin-1-ylethylamino)pyrimidin-2-yl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H21N5O/c25-13-15-14-5-1-2-6-16(14)22-18(15)19-21-8-7-17(23-19)20-9-12-24-10-3-4-11-24/h1-2,5-8,13,22H,3-4,9-12H2,(H,20,21,23) |
InChI-Schlüssel |
TZUCFAJUJQVAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=NC(=NC=C2)C3=C(C4=CC=CC=C4N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


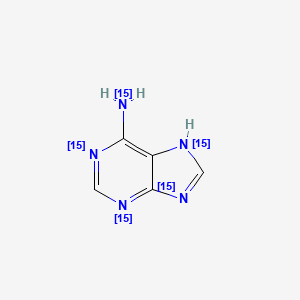
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
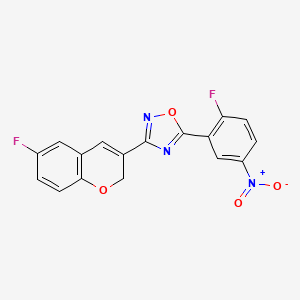
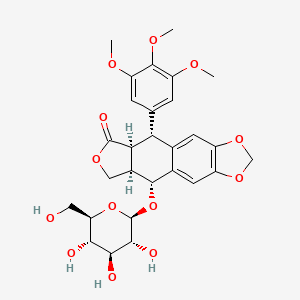
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
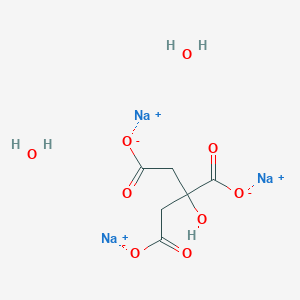
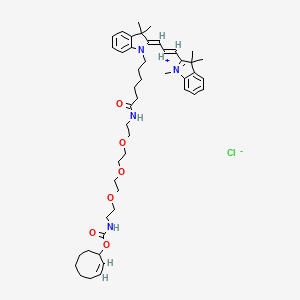


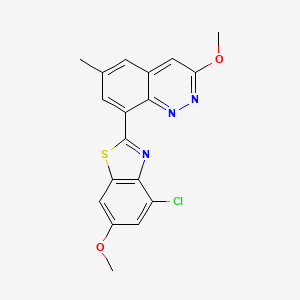
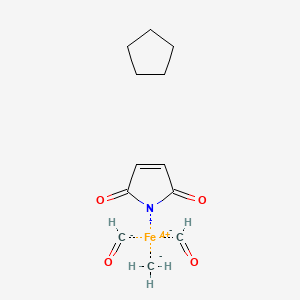
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
